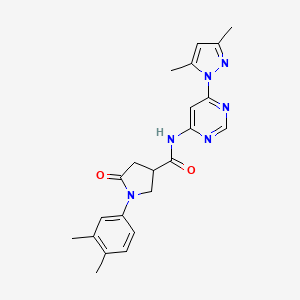
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a pyrazole moiety and a pyrrolidine ring, making it a unique structure for medicinal chemistry and material science research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with 3,5-dimethyl-1H-pyrazole, the compound is synthesized through a condensation reaction involving hydrazine and acetylacetone under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by reacting 4-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine with appropriate amines or amides.
Coupling with Pyrrolidine: The final step involves coupling the pyrimidine intermediate with 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Scaling up reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.
Purification: Employing techniques like recrystallization, chromatography, and distillation to ensure high purity.
Quality Control: Implementing rigorous quality control measures to maintain consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially modifying the pyrazole or pyrimidine rings.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce double bonds or nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Alkyl halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Research: Studying its effects on cellular pathways and its potential as a biochemical probe.
Material Science: Exploring its properties for use in organic electronics or as a building block for novel materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific target. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved might include inhibition of enzyme activity, receptor agonism or antagonism, or interference with DNA/RNA processes.
Comparison with Similar Compounds
Similar Compounds
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Lacks the dimethyl substitutions, potentially altering its activity and selectivity.
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
The unique combination of the pyrazole, pyrimidine, and pyrrolidine rings, along with specific methyl substitutions, gives N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O2/c1-13-5-6-18(7-14(13)2)27-11-17(9-21(27)29)22(30)25-19-10-20(24-12-23-19)28-16(4)8-15(3)26-28/h5-8,10,12,17H,9,11H2,1-4H3,(H,23,24,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMUYCIBTGLWCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=NC=N3)N4C(=CC(=N4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














